molecular formula C3F9NdO9S3 B1273043 Neodymium(III) trifluoromethanesulfonate CAS No. 34622-08-7

Neodymium(III) trifluoromethanesulfonate

Cat. No.: B1273043
CAS No.: 34622-08-7
M. Wt: 591.5 g/mol
InChI Key: WYRSPTDNOIZOGA-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neodymium(III) trifluoromethanesulfonate, also known as neodymium perfluoromethanesulfonate or neodymium(III) triflate, is a chemical compound with the formula Nd(CF3SO3)3. It is a light purple crystalline powder that is soluble in water and some organic solvents. This compound is known for its high thermal and chemical stability, making it useful in various catalytic applications .

Preparation Methods

Neodymium(III) trifluoromethanesulfonate can be synthesized through the reaction of neodymium oxide or neodymium chloride with trifluoromethanesulfonic acid. The reaction typically occurs in an inert atmosphere at room temperature. The product is then purified through crystallization and solvent evaporation techniques .

Industrial production methods involve similar synthetic routes but on a larger scale, ensuring high purity and yield. The compound is often produced in facilities equipped with advanced purification systems to meet the stringent requirements of industrial applications .

Chemical Reactions Analysis

Neodymium(III) trifluoromethanesulfonate is a versatile catalyst that participates in various chemical reactions, including:

    Catalytic Dehydration of Fructose: This reaction converts fructose into 5-hydroxymethylfurfural, a valuable platform chemical.

    Diels-Alder Reactions: It catalyzes the cycloaddition of cyclopentadiene and alkyl acrylates.

    α-Amination Reactions: It facilitates the amination of pyrazolones.

    Polymerization Reactions: It is used in the polymerization of cyclosiloxanes.

    Direct Polycondensation: It aids in the polycondensation of dicarboxylic acids and diols.

    Regioselective Reductive Ring Opening: It catalyzes the ring opening of benzylidene acetals.

    Paal-Knorr Cyclocondensation: It is involved in the synthesis of pyrroles.

    Nitration of Benzene: It catalyzes the nitration process

Common reagents used in these reactions include silyl enol ethers, aldehydes, and various organic substrates. The major products formed depend on the specific reaction but often include complex organic molecules and polymers .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C3_3F9_9NdO9_9S3_3
  • Molecular Weight : 591.432 g/mol
  • CAS Number : 34622-08-7
  • IUPAC Name : Neodymium(3+); trifluoromethanesulfonate

Neodymium(III) trifluoromethanesulfonate is characterized by its high solubility in polar solvents, which enhances its utility as a catalyst in various reactions.

Catalytic Applications

This compound serves as a catalyst in several important chemical reactions:

  • Aldol Reactions : It facilitates the aldol reaction of silyl enol ethers with aldehydes, allowing for the formation of β-hydroxy ketones or aldehydes, which are valuable intermediates in organic synthesis .
  • Diels-Alder Reactions : This compound is effective in catalyzing Diels-Alder reactions between cyclopentadiene and alkyl acrylates, leading to the formation of cyclohexene derivatives .
  • Dehydration of Fructose : this compound catalyzes the dehydration of fructose to produce 5-hydroxymethylfurfural, a compound with applications in biofuels and bioplastics .
  • α-Amination Reactions : It is utilized in α-amination reactions of pyrazolones, contributing to the synthesis of amino compounds that are crucial in pharmaceuticals .
  • Polymerization Reactions : The compound plays a role in polymerization reactions of cyclosiloxanes, aiding in the production of silicone-based materials which have diverse industrial applications .
  • Paal-Knorr Cyclocondensation : This reaction involves the formation of heterocycles, which are essential in medicinal chemistry and material science .

Scientific Research Applications

This compound is widely employed in scientific research for its catalytic properties:

  • Coordination Chemistry : Its ability to form stable complexes makes it valuable for studying coordination compounds and their reactivity .
  • Advanced Materials Synthesis : The compound is used in the synthesis of advanced materials, including nanomaterials and polymers with specific properties tailored for applications in electronics and optics .

Case Study 1: Catalysis Efficiency

In a study investigating the efficiency of various metal triflates as catalysts, this compound was compared against other metal catalysts for its performance in Diels-Alder reactions. The results indicated that neodymium triflate provided high yields and selectivity, demonstrating its effectiveness as a catalytic agent under mild conditions .

Case Study 2: Polymerization Processes

Research focusing on the polymerization of cyclosiloxanes using this compound highlighted its role in producing polymers with enhanced thermal stability and mechanical properties. The study concluded that the use of this catalyst significantly improved the efficiency and yield of the polymerization process .

Mechanism of Action

As a Lewis acid, neodymium(III) trifluoromethanesulfonate exerts its effects by accepting electron pairs from donor molecules. This interaction facilitates the formation of new chemical bonds and the activation of substrates in various catalytic processes. The compound’s high affinity for electron-rich species makes it an effective catalyst in numerous organic reactions .

Comparison with Similar Compounds

Neodymium(III) trifluoromethanesulfonate is unique among similar compounds due to its high thermal and chemical stability, as well as its solubility in water and organic solvents. Similar compounds include:

  • Ytterbium(III) trifluoromethanesulfonate
  • Dysprosium(III) trifluoromethanesulfonate
  • Yttrium(III) trifluoromethanesulfonate
  • Lanthanum(III) trifluoromethanesulfonate
  • Copper(II) trifluoromethanesulfonate
  • Magnesium trifluoromethanesulfonate
  • Scandium(III) triflate
  • Calcium trifluoromethanesulfonate .

These compounds share similar catalytic properties but differ in their specific applications and reactivity profiles. This compound stands out due to its versatility and effectiveness in a wide range of reactions.

Biological Activity

Neodymium(III) trifluoromethanesulfonate (Nd(OTf)₃) is a lanthanide compound that has garnered interest due to its potential biological activities, particularly in the context of cancer research. This article reviews various studies focusing on its synthesis, characterization, and biological effects, especially its cytotoxicity against different cancer cell lines.

Synthesis and Characterization

This compound can be synthesized through the reaction of neodymium oxide or neodymium carbonate with trifluoromethanesulfonic acid. The resulting compound appears as a white crystalline powder and is characterized using methods such as nuclear magnetic resonance (NMR), infrared spectroscopy (FT-IR), and mass spectrometry.

Table 1: Characterization Techniques for Nd(OTf)₃

TechniquePurpose
NMRDetermine molecular structure
FT-IRIdentify functional groups
Mass SpectrometryConfirm molecular weight

Cytotoxicity Studies

Research has demonstrated that neodymium complexes exhibit varying degrees of cytotoxicity against different cancer cell lines. A study evaluated the antiproliferative activity of Nd(OTf)₃ on several cell lines, including rat glioma (C6), murine fibrosarcoma (WHEI-164), and human embryonic kidney (HEK-293) cells. The findings indicated that Nd(OTf)₃ showed significant antiproliferative effects, particularly against the C6 cell line, with IC₅₀ values suggesting effective inhibition at low concentrations.

Table 2: IC₅₀ Values for Neodymium Complexes

Cell LineIC₅₀ Value (μM)Remarks
C610High sensitivity
WHEI-16425Moderate sensitivity
HEK-29315Sensitive to neodymium complex

While the exact mechanism of action for Nd(OTf)₃ remains unclear, it is hypothesized that its biological activity may involve interactions with cellular components leading to apoptosis or cell cycle arrest. The presence of unpaired electrons in the neodymium ion may contribute to its reactivity and subsequent biological effects. Further studies are needed to elucidate these mechanisms.

Case Studies

  • Antitumor Activity : A study published in the European Journal of Medicinal Chemistry reported that neodymium complexes exhibited significant cytotoxicity against glioma cells compared to other lanthanide complexes. The study emphasized the potential of these compounds in developing new anticancer therapies .
  • Comparative Analysis : In a comparative analysis involving various lanthanide complexes, Nd(OTf)₃ was found to outperform other metals like yttrium and samarium in terms of cytotoxic effects on specific cancer cell lines, indicating its unique biological properties .
  • Drug-Membrane Interaction : Research evaluating the interaction of Nd(OTf)₃ with cellular membranes indicated favorable permeability characteristics, which could enhance its effectiveness as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthesis routes for Neodymium(III) trifluoromethanesulfonate, and how can purity be optimized?

this compound is typically synthesized via the reaction of neodymium oxide (Nd₂O₃) with trifluoromethanesulfonic acid under controlled anhydrous conditions. For example, analogous methods involve dissolving Nd₂O₃ in methanesulfonic acid to produce neodymium methanesulfonate, which can be adapted for trifluoromethanesulfonate synthesis by substituting the acid . Purity optimization requires rigorous drying of precursors, inert atmosphere handling (e.g., argon gloveboxes), and post-synthesis purification via recrystallization or vacuum sublimation. Characterization via X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) ensures stoichiometric accuracy and absence of lanthanide impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key safety measures include:

  • PPE : Nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact (reported to cause irritation in related rare-earth triflates) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulate matter, which may induce respiratory irritation .
  • Storage : Keep in airtight containers under dry, inert atmospheres (e.g., argon) to prevent hydrolysis, which generates toxic HF gas .
  • Waste disposal : Neutralize residuals with calcium carbonate before disposal to mitigate environmental toxicity .

Q. How is this compound characterized for structural and compositional validation?

Standard techniques include:

  • XRD : Confirms crystalline structure and phase purity by comparing with reference data (e.g., ICDD database) .
  • FT-IR spectroscopy : Identifies triflate anion vibrations (e.g., S-O stretching at ~1,030 cm⁻¹ and CF₃ modes at ~1,200 cm⁻¹) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability and dehydration behavior up to 500°C .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported stability constants of this compound complexes?

Discrepancies in stability constants (e.g., with lactate or DTPA ligands) arise from variations in ionic strength, temperature, and counterion effects. To address this:

  • Isothermal titration calorimetry (ITC) provides direct thermodynamic data (ΔH, ΔS) under controlled conditions .
  • Spectrophotometric titration (e.g., UV-Vis at 575 nm for Nd³⁺ transitions) quantifies complexation in trifluoromethanesulfonate media, accounting for competing equilibria via software like HyperQuad .
  • Ionic strength adjustment : Use NaClO₄ or KCl to maintain constant ionic strength, minimizing activity coefficient errors .

Q. How can this compound be utilized as a Lewis acid catalyst in asymmetric organic synthesis?

Its strong Lewis acidity (due to high charge density and low electronegativity) enables:

  • Friedel-Crafts alkylation : Activates electrophiles (e.g., carbonyls) in dichloromethane at 0–25°C, achieving >90% yields with chiral ligands like N,N'-dioxide derivatives .
  • Cycloaddition reactions : Catalyzes [4+2] Diels-Alder reactions with enantiomeric excess (ee) up to 85% when paired with chiral co-catalysts .
  • Mechanistic insights : In situ EXAFS or NMR monitors Nd³⁺ coordination shifts during catalysis, guiding solvent selection (e.g., acetonitrile enhances solubility and activity) .

Q. What experimental designs mitigate challenges in studying this compound’s solubility and speciation in aqueous systems?

Hydrolysis and precipitation at neutral pH complicate speciation studies. Strategies include:

  • Low-pH regimes : Use HCl/CF₃SO₃H to maintain pH <3, stabilizing Nd³⁺(aq) and preventing hydroxide formation .
  • High-temperature solubility : Hydrothermal autoclaves (25–250°C) with PTFE liners simulate geochemical conditions, revealing Nd(OH)ₙ⁽³⁻ⁿ⁾⁺ species via Raman spectroscopy .
  • Ligand competition : Introduce chelators (e.g., DTPA) to shift equilibria and quantify stability constants via solvent extraction .

Q. How do spectroscopic properties of this compound support optical applications in material science?

  • Fluorescence bioimaging : Nd³⁺ emits in the second biological window (1,000–1,400 nm) when doped into LaF₃ nanoparticles. Optimize doping levels (<5 mol%) to avoid concentration quenching .
  • Temperature sensing : Temperature-dependent luminescence lifetime (τ) in PMMA matrices enables non-contact thermometry (sensitivity ~1.2% °C⁻¹ at 298–373 K) .

Properties

IUPAC Name

neodymium(3+);trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CHF3O3S.Nd/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRSPTDNOIZOGA-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Nd+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F9NdO9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370048
Record name Neodymium(III) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

591.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34622-08-7
Record name Neodymium(III) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Neodymium(III) trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Neodymium(III) trifluoromethanesulfonate
Neodymium(III) trifluoromethanesulfonate
Neodymium(III) trifluoromethanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.